molecular formula C12H15NO4 B600080 Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate CAS No. 116993-42-1

Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Cat. No.: B600080
CAS No.: 116993-42-1
M. Wt: 237.255
InChI Key: OUSTXEWBSUEZTG-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound belonging to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and are often found in natural products and pharmaceuticals

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent steps involve functional group modifications to introduce the hydroxy, methyl, and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.

Uniqueness

Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its combination of hydroxy, methyl, and carboxylate groups makes it a versatile compound for various applications.

Biological Activity

Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS Number: 116993-42-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₅N₁O₄
Molecular Weight237.25 g/mol
Density1.31 g/cm³
LogP0.985
Polar Surface Area68.53 Ų

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro experiments demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance, a study published in the Journal of Organic Chemistry found that it significantly reduced cell viability in breast cancer cells at concentrations above 10 µM .

The mechanism behind its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. The compound has been shown to activate caspase pathways and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors . Additionally, it may inhibit key signaling pathways involved in tumor growth and metastasis.

Diuretic Effects

Another area of research focuses on the diuretic properties of this compound. In animal studies comparing its effects to hydrochlorothiazide—a commonly used diuretic—it was found to exhibit a statistically significant increase in urine output at a dosage of 10 mg/kg . This suggests potential applications in treating conditions such as hypertension and edema.

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study conducted by Pendrak et al. (1995) investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. The study highlighted the compound's potential as a lead for further development as an anticancer agent .

Case Study 2: Diuretic Effects in Rats

In a controlled trial involving male and female rats, this compound was administered orally at different dosages. The results showed that at a dosage of 10 mg/kg, there was a significant increase in urinary output compared to controls. This effect was comparable to that observed with hydrochlorothiazide .

Properties

IUPAC Name

ethyl 7-hydroxy-6-methyl-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-17-12(16)9-8-5-4-6-13(8)11(15)7(2)10(9)14/h14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSTXEWBSUEZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCN2C(=O)C(=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715856
Record name Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116993-42-1
Record name Ethyl 7-hydroxy-6-methyl-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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